[1,3]Thiazolo[5,4-d][1,2]oxazole
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Overview
Description
[1,3]Thiazolo[5,4-d][1,2]oxazole is a heterocyclic compound that features a fused ring system combining thiazole and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[5,4-d][1,2]oxazole typically involves the condensation of dithiooxamide with 4,5-dichloro-1,2-thiazole-3-carbaldehyde and 5-phenyl-1,2-oxazole-3-carbaldehyde, followed by oxidation of the intermediate 2,5-dihydro[1,3]thiazolo[5,4-d][1,2]oxazoles with selenium dioxide . This method provides a straightforward route to obtain the desired compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazolo[5,4-d][1,2]oxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) and hypofluorous acid for oxidation reactions . Substitution reactions often involve palladium-catalyzed processes with aryl halides .
Major Products
The major products formed from these reactions include various substituted thiazole and oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, [1,3]Thiazolo[5,4-d][1,2]oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific electronic properties .
Biology and Medicine
The compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It is being explored for its antitumor and antiviral activities, as well as its role as a ligand for estrogen and adenosine receptors .
Industry
In the industrial sector, this compound is used in the development of organic semiconductors and optoelectronic devices. Its high oxidative stability and rigid planar structure make it suitable for applications in organic photovoltaics and field-effect transistors .
Mechanism of Action
The mechanism of action of [1,3]Thiazolo[5,4-d][1,2]oxazole involves its interaction with specific molecular targets. For instance, as a ligand for estrogen receptors, it can modulate receptor activity and influence gene expression . In optoelectronic applications, its planar structure facilitates efficient π–π stacking, enhancing charge carrier mobility .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]pyrimidines: These compounds share a similar fused ring system but with a pyrimidine moiety instead of oxazole.
Oxazolo[5,4-d]pyrimidines: Similar to thiazolo[5,4-d]pyrimidines but with an oxazole ring.
Uniqueness
[1,3]Thiazolo[5,4-d][1,2]oxazole is unique due to its combination of thiazole and oxazole rings, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications .
Properties
CAS No. |
126877-13-2 |
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Molecular Formula |
C4H2N2OS |
Molecular Weight |
126.14 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-d][1,2]oxazole |
InChI |
InChI=1S/C4H2N2OS/c1-3-4(7-6-1)5-2-8-3/h1-2H |
InChI Key |
SQRYZXCHZMCFEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NOC2=C1SC=N2 |
Origin of Product |
United States |
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